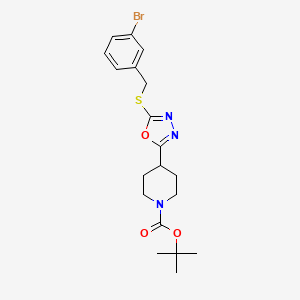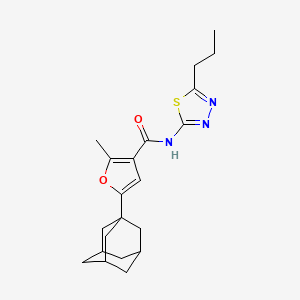![molecular formula C23H21NO5 B11467949 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one](/img/structure/B11467949.png)
7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one is a complex organic compound characterized by its unique structural features It contains a methoxy group, a benzodioxole ring, and a hexahydrobenzoquinoline framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one typically involves multi-step organic reactions. One common approach is the three-component condensation of quinolin-5-amine with methyl 2-(1,3-benzodioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylates and aromatic aldehydes . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and benzodioxole groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Its unique properties may be explored for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-1,3-benzodioxole derivatives: These compounds share the benzodioxole ring and methoxy group but differ in other structural aspects.
Hexahydrobenzoquinoline derivatives: Compounds with similar hexahydrobenzoquinoline frameworks but different substituents.
Uniqueness
The uniqueness of 7-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,7,10,11-hexahydrobenzo[h]furo[3,4-b]quinolin-8(2H)-one lies in its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H21NO5 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
11-(7-methoxy-1,3-benzodioxol-5-yl)-14-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),8,12(16)-tetraen-13-one |
InChI |
InChI=1S/C23H21NO5/c1-26-17-8-13(9-18-22(17)29-11-28-18)19-15-7-6-12-4-2-3-5-14(12)21(15)24-16-10-27-23(25)20(16)19/h6-9,19,24H,2-5,10-11H2,1H3 |
InChI Key |
TYHUBYKXPIXYJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4=C(C5=C(CCCC5)C=C4)NC6=C3C(=O)OC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl [(3-chloro-6-nitro-2-phenyl-1-benzothiophen-4-yl)sulfanyl]acetate](/img/structure/B11467870.png)
![7-(5-Bromo-2-fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11467878.png)
![1-(4-Fluorophenyl)-7-(4-methoxyphenyl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11467891.png)
![3,4-dimethoxy-N-(4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11467894.png)
![3-(2-phenylethyl)-2-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B11467900.png)
![17-(4-fluorophenyl)-9-(4-methoxyphenyl)-12,14-dimethyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11467902.png)
![1-(1,3-benzodioxol-5-yl)-N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11467910.png)


methyl}quinolin-8-ol](/img/structure/B11467939.png)
![7-[3-(Carbamoylmethoxy)-4-methoxyphenyl]-5-oxo-3-phenyl-4H,5H,6H,7H-thieno[3,2-B]pyridine-2-carboxylic acid](/img/structure/B11467956.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11467963.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide](/img/structure/B11467966.png)
